(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride is a chemical compound with the molecular formula . It is a derivative of cinchona alkaloids, which are historically significant for their medicinal properties, particularly in the treatment of malaria. This compound features a methoxy group at the 6' position and an amine group at the 9 position, along with three hydrochloride groups, contributing to its solubility and bioactivity.
Cinchona alkaloids, from which this compound is derived, are naturally occurring compounds extracted from the bark of the cinchona tree. These alkaloids have been used for centuries in traditional medicine and have inspired numerous synthetic derivatives aimed at enhancing their therapeutic efficacy .
The synthesis of (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride typically involves several key steps:
In industrial settings, these steps are scaled up using continuous flow reactors for consistent quality and yield. Purification typically involves crystallization and filtration to ensure high purity of the final product.
The molecular structure of (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride can be represented as follows:
The compound's InChI key is provided for database searches: InChI=1S/C19H26Cl3N3/c1-12(2)8-14(20)18(22)21-15(12)16-10-17(23)24-19(16)13(3)4/h10,12-18H,8-9,21H2,1-7H3
.
(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride can undergo various chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride involves its interaction with biological targets such as enzymes and receptors. The presence of methoxy and amine groups facilitates binding to these targets, which can lead to inhibition or activation of specific biochemical pathways. Notably, in the context of antimalarial activity, it disrupts the parasite's ability to metabolize hemoglobin, resulting in cell death .
(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride is typically characterized by:
Key chemical properties include:
Relevant data on solubility and reactivity can be crucial for laboratory applications and formulations .
(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride has several scientific uses:
This compound exemplifies the ongoing research into cinchona derivatives aimed at enhancing their therapeutic profiles while maintaining their historical significance in medicine.
Cinchona alkaloids constitute one of the earliest and most impactful classes of natural products in medicinal chemistry, with their therapeutic use dating back to the 17th century. Indigenous South American cultures utilized cinchona bark for fever treatment prior to European contact, knowledge subsequently transferred to Jesuit missionaries who introduced "Jesuit's bark" to Europe around 1650 [3] [6]. This marked a paradigm shift in malaria treatment, replacing primitive methods like bloodletting, amputation, and herbal poultices with a specific chemotherapeutic agent [3]. The isolation of quinine and other cinchona alkaloids (quinidine, cinchonidine, cinchonine) by Pierre Pelletier and Joseph Caventou in 1820 represented the first purification of a biologically active compound from plant material, establishing foundational principles for natural product chemistry [4] [6]. By 1825, quinine became the standard antimalarial, playing a crucial role in European colonialism by enabling safer occupation of tropical regions [3] [4].
The economic and strategic importance of cinchona alkaloids precipitated intensive botanical and chemical investigations. During the 19th century, unsustainable harvesting practices in South America led to near-depletion of wild cinchona forests, triggering competitive expeditions by colonial powers to secure seeds and plants for cultivation in tropical colonies [3] [6]. The British expedition led by Clements Markham (1860) and Dutch efforts culminating in Charles Ledger's procurement of high-yielding Cinchona ledgeriana seeds (1865) shifted production to plantations in India and Java, respectively, breaking the South American monopoly [3] [6]. This historical trajectory underscores how cinchona alkaloids catalyzed the transition from empirical herbal medicine to systematic pharmacognosy and global drug supply chains.
Table 1: Historical Milestones in Cinchona Alkaloid Development
Time Period | Development | Significance |
---|---|---|
Pre-1630 | Indigenous use of cinchona bark | First recorded antipyretic applications in South America |
1650 | Introduction to Europe as "Jesuit's bark" | Established first evidence-based malaria therapy in Western medicine |
1820 | Isolation of quinine by Pelletier and Caventou | Pioneered alkaloid chemistry and purified drug standardization |
1852-1865 | Colonial transplantation initiatives | Secured sustainable quinine supplies through cultivation science |
1944 | Synthetic quinine (Woodward-Doering) | Demonstrated complexity of natural product synthesis |
The core structure of cinchona alkaloids features a quinoline moiety linked to an azabicyclo[2.2.2]octane (quinuclidine) system via a hydroxymethylene bridge, creating two stereogenic centers (C8, C9) that govern their three-dimensional configuration [1] [2]. Quinine [(8S,9R)-6'-methoxycinchonan-9-ol] contains a methoxy-substituted quinoline ring and a vinyl-quinuclidine system, serving as the biosynthetic and structural progenitor for derivatives like (9R)-6'-Methoxy-cinchonan-9-amine [1] [5]. Biosynthetically, these compounds originate from strictosidine (9), formed by condensation of tryptamine (9) and secologanin (8), ultimately undergoing rearrangement to form the cinchonaminal (12) intermediate that establishes the characteristic quinoline-quinuclidine framework [1].
Critical structural modifications distinguish (9R)-6'-Methoxy-cinchonan-9-amine from quinine: 1) Replacement of the C9 hydroxyl with an amino group (-NH₂ instead of -OH), dramatically altering hydrogen-bonding capacity and basicity; 2) Retention of the 6'-methoxy group, which recent biosynthetic studies confirm is incorporated early onto the tryptamine substrate via a specific oxidase/methyltransferase enzyme pair rather than at late stages as previously assumed [5]. This methoxy group significantly influences electronic properties and molecular recognition, as evidenced by comparative bioactivity studies [1] [5]. The synthetic pathway to this derivative typically involves selective functional group interconversion of quinine, protecting the quinoline nitrogen and methoxy group, activating the C9 alcohol as a leaving group, and nucleophilic amination followed by deprotection and salt formation to yield the trihydrochloride [7].
Table 2: Structural Comparison of Quinine and (9R)-6'-Methoxy-cinchonan-9-amine
Structural Feature | Quinine | (9R)-6'-Methoxy-cinchonan-9-amine |
---|---|---|
C9 Functional Group | Hydroxyl (-OH) | Amino (-NH₂) |
C9 Configuration | R | R |
6'-Methoxy Group | Present | Present |
Quinuclidine Nitrogen | Tertiary amine | Tertiary amine |
C3-Vinyl Group | Present | Present |
Dominant Ionic Form (pH 7) | Monocation | Dication |
Key Bond Length (C9-X) | C-O: 1.43 Å | C-N: 1.47 Å |
The stereochemical integrity at C8 and C9 critically determines the biological and catalytic performance of cinchona alkaloids and their derivatives. In (9R)-6'-Methoxy-cinchonan-9-amine, preservation of the natural (9R) configuration maintains spatial orientation analogous to quinine's bioactive conformation, essential for target engagement [1] [7]. Epimerization at C9 to the (9S) configuration typically diminishes activity, as demonstrated in asymmetric catalysis where pseudoenantiomeric pairs (e.g., quinine/quinidine) exhibit divergent enantioselectivities [7] [8]. The 9-amino derivative leverages this stereospecificity while introducing enhanced nucleophilicity and conformational flexibility relative to the hydroxyl group.
In catalytic applications, the 9-amino modification transforms the molecule into a potent organocatalyst and phase-transfer agent. The primary amine facilitates: 1) Formation of chiral ion pairs with pro-nucleophiles (e.g., glycine imines); 2) Covalent enamine/imine intermediates in aldol and Mannich reactions; 3) Cooperative bifunctional activation via tertiary quinuclidine nitrogen and primary amine [7] [8]. These mechanisms enable superior enantiocontrol (often >95% ee) in C-C bond-forming reactions compared to hydroxyl-bearing analogs. Dimerization strategies further enhance stereochemical control through rigid C₂-symmetric architectures, as exemplified by derivatives like bis-cinchona alkaloids connected via phthalazine linkers, which position two quinuclidine nitrogens for cooperative substrate activation [8].
Table 3: Impact of Stereochemistry on Catalytic Performance
Stereochemical Feature | Catalytic Effect | Mechanistic Basis |
---|---|---|
(9R) Configuration | High enantioselectivity in α-amino acid synthesis | Optimal chiral environment for Re-face attack |
C8(R), C9(R) Dihydro Derivatives | Enhanced rigidity for PTC | Restricted rotation improves asymmetric induction |
9-Amino vs 9-Hydroxy | Expanded reaction scope (Mannich, aldol) | Enamine formation capability |
Dimeric (C₂-Symmetric) | Superior ee in dihydroxylation | Cooperative substrate binding sites |
Quinuclidine N-Alkylation | Modulated basicity and solubility | Altered ion-pairing dynamics |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2